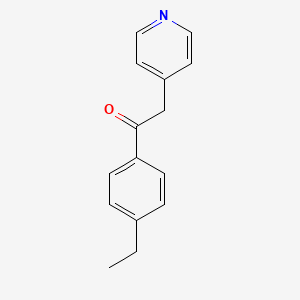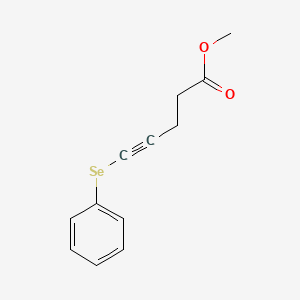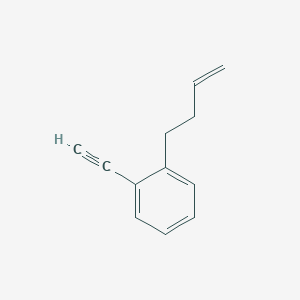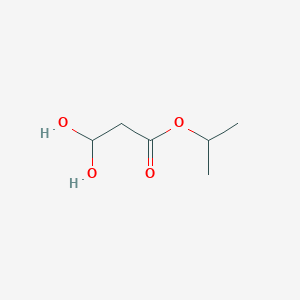
Benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzenecarboximidic acid, characterized by the presence of a methyl ester group and a nitro group at specific positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester typically involves the nitration of 4-methylbenzenecarboximidic acid followed by esterification. The nitration process introduces a nitro group at the 3-position of the benzene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to esterification using methanol and an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration and esterification steps are optimized for efficiency and cost-effectiveness, often involving continuous flow processes and automated systems.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 4-methyl-3-amino-benzenecarboximidic acid.
Substitution: Various substituted benzenecarboximidic acid derivatives depending on the nucleophile used.
Hydrolysis: 4-methyl-3-nitro-benzenecarboximidic acid and methanol.
Applications De Recherche Scientifique
Benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenecarboximidic acid, 4-nitro-, methyl ester: Similar structure but lacks the methyl group at the 4-position.
Benzenecarboximidic acid, 3-nitro-, methyl ester: Similar structure but the nitro group is at the 3-position instead of the 4-position.
Uniqueness
Benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical reactivity and potential applications. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring creates a unique electronic environment that can be exploited in various chemical reactions and applications.
Propriétés
Numéro CAS |
166522-39-0 |
|---|---|
Formule moléculaire |
C9H10N2O3 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
methyl 4-methyl-3-nitrobenzenecarboximidate |
InChI |
InChI=1S/C9H10N2O3/c1-6-3-4-7(9(10)14-2)5-8(6)11(12)13/h3-5,10H,1-2H3 |
Clé InChI |
XJWREDVWZRZZHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=N)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)

![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)
![(2E)-{[(E)-Glycyl]imino}acetic acid](/img/structure/B14261175.png)
![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)

![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)
![2-Thiazolamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14261204.png)


![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)

